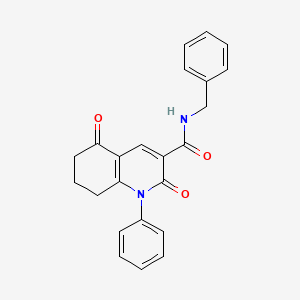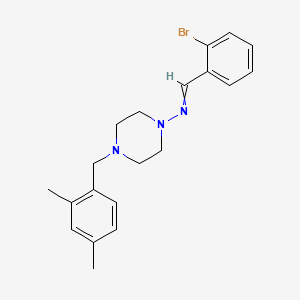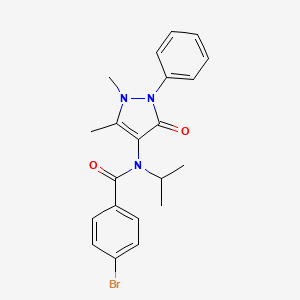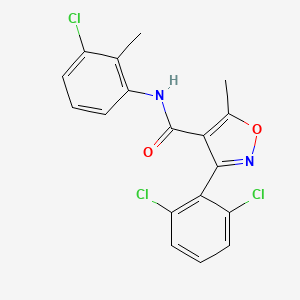![molecular formula C20H15Cl2N3O3 B3740439 N-{2-chloro-4-[(4-chlorobenzoyl)amino]-5-methoxyphenyl}nicotinamide](/img/structure/B3740439.png)
N-{2-chloro-4-[(4-chlorobenzoyl)amino]-5-methoxyphenyl}nicotinamide
Descripción general
Descripción
N-{2-chloro-4-[(4-chlorobenzoyl)amino]-5-methoxyphenyl}nicotinamide, commonly known as C646, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of histone acetyltransferase (HAT) p300/CBP-associated factor (PCAF) and has been shown to have potential therapeutic applications in various diseases such as cancer, inflammation, and viral infections.
Mecanismo De Acción
C646 inhibits the activity of N-{2-chloro-4-[(4-chlorobenzoyl)amino]-5-methoxyphenyl}nicotinamides by binding to the catalytic domain of p300/PCAF. This leads to the inhibition of acetylation of histones and non-histone proteins, resulting in changes in gene expression, cell cycle progression, and apoptosis. C646 has been shown to be a selective inhibitor of p300/PCAF and does not inhibit other N-{2-chloro-4-[(4-chlorobenzoyl)amino]-5-methoxyphenyl}nicotinamides such as GCN5 and PCAF.
Biochemical and Physiological Effects:
C646 has been shown to have various biochemical and physiological effects. It inhibits the acetylation of histones and non-histone proteins, leading to changes in gene expression, cell cycle progression, and apoptosis. C646 has also been shown to induce cell cycle arrest at the G1 phase and inhibit the migration and invasion of cancer cells. In addition, C646 has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, leading to anti-inflammatory effects. C646 has also been shown to inhibit the replication of various viruses such as herpes simplex virus and human immunodeficiency virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
C646 has several advantages for lab experiments. It is a potent and selective inhibitor of p300/PCAF and has been widely used in scientific research to study the role of N-{2-chloro-4-[(4-chlorobenzoyl)amino]-5-methoxyphenyl}nicotinamides in various biological processes. C646 has also been shown to have potential therapeutic applications in various diseases such as cancer, inflammation, and viral infections. However, C646 has some limitations for lab experiments. It has poor solubility in water and requires organic solvents for dissolution. C646 is also unstable in aqueous solutions and requires careful handling and storage.
Direcciones Futuras
There are several future directions for research on C646. One direction is to investigate the potential therapeutic applications of C646 in various diseases such as cancer, inflammation, and viral infections. Another direction is to study the role of N-{2-chloro-4-[(4-chlorobenzoyl)amino]-5-methoxyphenyl}nicotinamides in various biological processes and identify new targets for drug development. Additionally, future research can focus on optimizing the synthesis method of C646 to increase its yield and purity and improve its solubility and stability.
Aplicaciones Científicas De Investigación
C646 has been extensively used in scientific research to study the role of N-{2-chloro-4-[(4-chlorobenzoyl)amino]-5-methoxyphenyl}nicotinamides in various biological processes. It has been shown to inhibit the acetylation of histones and non-histone proteins, leading to changes in gene expression, cell cycle progression, and apoptosis. C646 has also been used to investigate the role of N-{2-chloro-4-[(4-chlorobenzoyl)amino]-5-methoxyphenyl}nicotinamides in cancer, inflammation, and viral infections. It has been shown to have potent anti-cancer activity by inhibiting the growth and proliferation of cancer cells and inducing apoptosis. C646 has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, C646 has been shown to inhibit the replication of various viruses such as herpes simplex virus and human immunodeficiency virus.
Propiedades
IUPAC Name |
N-[2-chloro-4-[(4-chlorobenzoyl)amino]-5-methoxyphenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2N3O3/c1-28-18-10-16(24-20(27)13-3-2-8-23-11-13)15(22)9-17(18)25-19(26)12-4-6-14(21)7-5-12/h2-11H,1H3,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIINGANCNGOON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)NC(=O)C2=CN=CC=C2)Cl)NC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-chloro-4-[(4-chlorobenzoyl)amino]-5-methoxyphenyl]pyridine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(dimethylamino)phenyl]-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B3740363.png)
![1-{9-[2-(4-morpholinyl)ethyl]-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl}ethanone](/img/structure/B3740371.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-3-nitrobenzamide](/img/structure/B3740378.png)
![(2-bromo-4-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-6-ethoxyphenoxy)acetic acid](/img/structure/B3740389.png)
![N-(2-ethoxyphenyl)-2-[(2-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3740400.png)



![N-(3,4-dichlorophenyl)-N'-(5-{[(2-fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B3740423.png)

![ethyl 2-({[4-(acetylamino)phenyl]sulfonyl}amino)benzoate](/img/structure/B3740445.png)

![2-[benzyl(phenylsulfonyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B3740461.png)